2-(Bromomethyl)-1-methoxy-3-methylbutane
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Overview
Description
2-(Bromomethyl)-1-methoxy-3-methylbutane is an organic compound with the molecular formula C7H15BrO It is a brominated alkane with a methoxy group and a methyl group attached to the butane chain
Scientific Research Applications
Synthetic Methodologies
Research has shown that compounds structurally related to "2-(Bromomethyl)-1-methoxy-3-methylbutane" are vital intermediates in synthesizing various chemical entities. For example, "2-Bromo-6-methoxynaphthalene" is an essential intermediate for preparing non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Innovative synthesis methods have been developed to improve environmental and toxicological safety, substituting hazardous reagents like methyl halides with safer alternatives like dimethyl carbonate, which serves as an eco-friendly methylating agent (Wei-Ming Xu & Hong-Qiang He, 2010).
Solvent Applications
The quest for sustainable and environmentally benign solvents has led to the evaluation of ethers and related compounds for industrial use. For instance, "2-Methoxy-2-methylbutane" has been studied for its liquid-liquid equilibrium properties in combination with other organic compounds, assessing its suitability as an industrial solvent. The solvent's performance is modeled using thermodynamic parameters, offering insights into its application in various chemical processes (Mikael Männistö et al., 2016).
Kinetic Studies
Kinetic studies involving compounds related to "this compound" have provided valuable information on reaction mechanisms and solvent effects. For example, the solvolysis reactions of tertiary bromoalkanes have been extensively studied to understand the influence of nucleophilic solvent participation, offering insights into the mechanisms of solvolysis reactions and their dependence on solvent properties (Kwang‐ting Liu et al., 2009).
Environmental and Toxicological Considerations
The development of safer chemical processes and solvents is a significant area of research. Studies have explored the use of less toxic bromosolvents for applications like dispersive liquid-liquid microextraction, aiming to reduce environmental impact and health risks associated with traditional chlorinated solvents (Guilong Peng et al., 2016).
Mechanism of Action
Target of Action
Bromomethyl compounds are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Bromomethyl compounds are known to participate in sm cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Bromomethyl compounds are known to participate in sm cross-coupling reactions , which are key in various biochemical pathways.
Pharmacokinetics
Pharmacokinetics provides essential insights into the behavior of interventional and adjunctive medications .
Result of Action
Bromomethyl compounds are known to participate in sm cross-coupling reactions , which can result in the formation of new carbon–carbon bonds.
Action Environment
The success of sm cross-coupling reactions, in which bromomethyl compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methoxy-3-methylbutane typically involves the bromination of a suitable precursor. One common method
Properties
IUPAC Name |
1-bromo-2-(methoxymethyl)-3-methylbutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-6(2)7(4-8)5-9-3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYPKZMPHUSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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